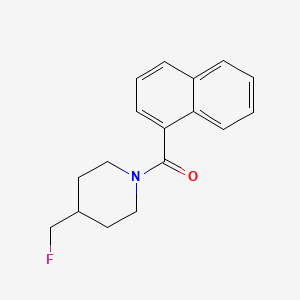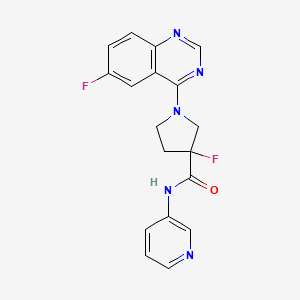
N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The presence of the imidazole ring, in particular, is notable for its inclusion in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole ring followed by its attachment to the pyrimidine structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The use of nickel catalysts and controlled reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, altering its electronic properties.
Substitution: Both the imidazole and pyrimidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and receptor function. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA processes. These interactions are mediated through hydrogen bonding, coordination bonds, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole
- 2-Phenyl substituted Benzimidazole derivatives
Uniqueness
N-benzyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C15H15N5 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-benzyl-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5/c1-12-16-7-8-20(12)15-9-14(18-11-19-15)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,18,19) |
InChI Key |
JLGZCSLHFUTAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N-[3-(methylsulfanyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12248638.png)
![6-fluoro-3-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)-1,2-benzoxazole](/img/structure/B12248654.png)

![6-(2-methyl-1H-imidazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12248668.png)
![2-[1-(Propane-2-sulfonyl)piperidin-4-yl]-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B12248675.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12248678.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12248679.png)
![N-[(3-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12248684.png)
![1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B12248689.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-({1-[(3-fluorophenyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B12248707.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B12248709.png)

![6-[5-(cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12248723.png)
![4-[(3-{[(6-Phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine](/img/structure/B12248730.png)
